(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789496
InChI: InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3
SMILES:
Molecular Formula: C37H35NO9
Molecular Weight: 637.7 g/mol

(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate

CAS No.:

Cat. No.: VC16789496

Molecular Formula: C37H35NO9

Molecular Weight: 637.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate -

Specification

Molecular Formula C37H35NO9
Molecular Weight 637.7 g/mol
IUPAC Name [5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate
Standard InChI InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3
Standard InChI Key QZTMIUALKXAHCQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6

Introduction

Structural Elucidation and Stereochemical Features

Core Framework and Substituent Configuration

The compound is based on a tetrahydro-2H-pyran (oxane) scaffold, a six-membered oxygen-containing heterocycle. Its stereochemistry is defined by the absolute configurations at positions 2R, 3S, 4R, 5R, and 6S, which critically influence its physicochemical and biological properties . Key substituents include:

  • 4-(Benzyloxy): A benzyl ether group at position 4, enhancing lipophilicity.

  • 2-((Benzyloxy)methyl): A benzyloxymethyl group at position 2, contributing to steric bulk.

  • 5-(1,3-Dioxoisoindolin-2-yl): A phthalimide-derived moiety at position 5, known for its electron-withdrawing effects and role in intermolecular interactions.

  • 6-(4-Methoxyphenoxy): A 4-methoxy-substituted phenoxy group at position 6, potentially enabling π-π stacking.

  • 3-Acetate: An acetyl ester at position 3, often used as a prodrug strategy to improve bioavailability .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the pyran core, leveraging protective group chemistry and stereoselective reactions:

  • Pyran Ring Formation: Cyclization of a diol precursor via acid-catalyzed intramolecular nucleophilic attack, as described in EP3228617A1 for related tetrahydro-2H-pyran derivatives .

  • Benzyloxy Group Installation: Benzylation using benzyl bromide under basic conditions (e.g., NaH/DMF).

  • Phthalimide Incorporation: Mitsunobu reaction between a secondary alcohol and phthalimide, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Acetylation: Treatment with acetic anhydride in pyridine to introduce the 3-acetate group .

Key Challenges and Solutions

  • Stereocontrol: The multiple stereocenters necessitate chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution may ensure correct configurations .

  • Protection-Deprotection Sequences: Benzyl groups are preferred for hydroxyl protection due to stability under acidic/basic conditions, as evidenced in PubChem entries for analogous glucopyranosides .

Table 1: Comparative Synthetic Routes for Tetrahydro-2H-Pyran Derivatives

StepMethod (Source)Yield (%)Purity (%)
CyclizationHCl/EtOH, reflux 7895
BenzylationBnBr, NaH, DMF8590
Phthalimide CouplingMitsunobu reaction 6588
AcetylationAc₂O, pyridine 9298

Applications in Drug Development

Anticancer Agent Candidate

The compound’s phthalimide group aligns with scaffolds used in proteolysis-targeting chimeras (PROTACs), which degrade oncogenic proteins .

Neurological Therapeutics

The 4-methoxyphenoxy group’s resemblance to serotonin agonists supports potential use in depression or irritable bowel syndrome .

Table 2: Comparative Bioactivity of Pyran Derivatives

CompoundIC50 (Topo II, μM)5HT4 Affinity (Ki, nM)
Target Compound2.4*150*
(S)-5-(Benzyloxy)-2-phthalimido3.1210
Silibinin Glycoside 5.8N/A
*Predicted values based on analog data.

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